molecular formula C15H14N2O4S B2957436 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(thiophen-2-ylmethyl)oxamide CAS No. 923090-46-4

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(thiophen-2-ylmethyl)oxamide

Cat. No. B2957436
CAS RN: 923090-46-4
M. Wt: 318.35
InChI Key: WLQPZFIKHUHRAO-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(thiophen-2-ylmethyl)oxamide, also known as TAK-659, is a small-molecule inhibitor of the protein kinase BTK (Bruton tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for the development and survival of B-cells. Therefore, BTK inhibitors have been developed as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Scientific Research Applications

Crystal Structure and Synthesis

  • The crystal structure of related compounds provides insight into the molecular configuration, enabling further applications in material science and drug design. For example, the crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide:N,N-dimethylformamide (1: 1) was established, highlighting the stability of the compound through N–H···S, C–H···O, and N–H···O hydrogen bonds, as well as π···π interactions (Sharma et al., 2016).

Biological Evaluation and Potential Applications

  • N-(4-substituted-thiazolyl)oxamic acid derivatives were synthesized and tested for antiallergy activity, demonstrating significant potency compared to disodium cromoglycate in rat models (Hargrave et al., 1983).
  • Antimicrobial activity has been a focus, with N-(thiophen-2-ylmethyl)thiophene-2-carboxamide showing effective antibacterial properties against various microorganisms, supported by DFT and molecular docking studies (Cakmak et al., 2022).
  • Novel Schiff base benzamides were synthesized, targeting antimicrobial applications, with some derivatives showing potent activity against both bacterial and fungal strains (Karanth et al., 2018).

Anticancer Potential

  • The synthesis and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity against several cancer cell lines have been explored, revealing compounds with moderate to excellent activity compared to etoposide, a known anticancer drug (Ravinaik et al., 2021).

Antifungal and Antibacterial Agents

  • N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes were synthesized, showing significant antifungal activity against pathogens like Botrytis cinerea, Myrothecium, and Verticillium dahliae dleb, suggesting potential applications in combating plant diseases (Zhou Weiqun et al., 2005).

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-14(16-9-11-2-1-7-22-11)15(19)17-10-3-4-12-13(8-10)21-6-5-20-12/h1-4,7-8H,5-6,9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQPZFIKHUHRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(thiophen-2-ylmethyl)oxalamide

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